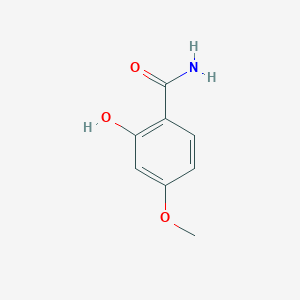

4-Methoxysalicylamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxysalicylamide typically involves the reaction of a C4 or higher alkyl ester of salicylic acid or its derivatives with amines such as monoalkylamines, dialkylamines, or ammonia in the presence of alcohol . This method yields a high purity product with a cycle time of about 2 days and a yield of approximately 95% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of salicylic acid with a C4 or higher alcohol in the presence of sulfuric acid, sulfonic acid, or a mineral acid, followed by the reaction with amines .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxysalicylamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Anticholinesterase Activity

Recent studies have highlighted the potential of 4-methoxysalicylamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease.

- Key Findings :

- A series of salicylamide conjugates exhibited significant AChE and BChE inhibition, with some derivatives demonstrating IC50 values as low as 0.0826 µM for AChE and 0.0156 µM for BChE .

- The structure-activity relationship indicated that variations in the salicylamide moiety influenced the anticholinesterase activity, with elongation of the spacer between functional groups enhancing efficacy .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition of Aβ42 Aggregation (%) |

|---|---|---|---|

| 5a | 1.17 ± 0.05 | 0.0107 ± 0.0005 | 20.7 ± 1.6 |

| 5b | 0.294 ± 0.008 | 0.0119 ± 0.0001 | 41.5 ± 2.9 |

| 10c | 0.0826 ± 0.0046 | 0.0156 ± 0.0012 | 80.1 ± 5.6 |

Antioxidant Properties

This compound derivatives have also been studied for their antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Findings :

Antiparasitic Applications

Research has explored the antiparasitic activity of salicylamide derivatives against various pathogens, including Leishmania and Trypanosoma species.

- Study Results :

| Compound | Activity Against L. braziliensis (EC50 µM) | Activity Against T. cruzi (EC50 µM) |

|---|---|---|

| N-cyclohexyl-2-hydroxybenzamide | 15.60 ± 2.69 | >23.23 |

| 4-methoxybenzyl-2-hydroxybenzoate | >23.23 | >23.23 |

Luminescent Applications

This compound has been utilized in the development of luminescent markers, particularly through its incorporation into lanthanide complexes.

- Applications :

Case Study: Drug Design for Alzheimer's Disease

A series of studies focused on designing multifunctional agents combining tacrine and salicylamide derivatives aimed at treating Alzheimer's disease.

- Design Insights :

Case Study: Scaffold Morphing in Salicylanilides

This case study illustrates how scaffold morphing techniques were applied to develop new EGF-R protein kinase inhibitors based on salicylanilide structures.

Wirkmechanismus

The mechanism of action of 4-Methoxysalicylamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways related to inflammation and pain . The exact molecular targets and pathways are still under investigation, but its structural similarity to salicylamide suggests similar mechanisms .

Vergleich Mit ähnlichen Verbindungen

Salicylamide: Known for its analgesic and antipyretic properties.

4-Methoxysalicylaldehyde: Used for its antimicrobial properties.

4-Hydroxysalicylamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 4-Methoxysalicylamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity in certain chemical reactions compared to its hydroxyl counterpart .

Biologische Aktivität

4-Methoxysalicylamide (4-MSA) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of 4-MSA, focusing on its mechanisms, effects, and potential applications based on various studies and findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 4-position of the salicylamide structure. This modification significantly influences its biological activity. The compound exhibits a planar conformation, which facilitates interactions with biological targets, particularly in the central nervous system (CNS) due to its ability to cross the blood-brain barrier effectively.

The primary mechanisms through which 4-MSA exerts its biological effects include:

- Dopamine Receptor Interaction : 4-MSA has been studied for its interaction with dopamine receptors, particularly D2-like receptors. It acts as an antagonist, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to neuroprotection in models of oxidative stress .

- Anti-inflammatory Effects : Research indicates that 4-MSA can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activities

The biological activities of 4-MSA can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Antagonism | Exhibits antagonistic effects on D2-like dopamine receptors, influencing behavior and mood disorders. |

| Antioxidant Properties | Reduces oxidative stress markers in cellular models, suggesting neuroprotective potential. |

| Anti-inflammatory Effects | Modulates cytokine production and reduces inflammation in various models. |

| Neuroprotective Effects | Protects neuronal cells from apoptosis under stress conditions. |

Case Studies and Research Findings

Several studies have explored the pharmacological profile of 4-MSA:

- Dopaminergic Activity Study : A study demonstrated that 4-MSA effectively inhibited [^3H]spiperone binding to dopamine receptors, indicating its potential as a neuroleptic agent. The inhibition was dose-dependent and highlighted the compound's role in modulating dopaminergic neurotransmission .

- Antioxidant Efficacy : In vitro studies showed that 4-MSA reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This suggests a protective role against neurodegenerative processes .

- Anti-inflammatory Mechanism : Research indicated that 4-MSA downregulated pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

2-hydroxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYRZPCPWKCINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406680 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-77-3 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?

A1: The research suggests that this compound derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that this compound derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.

Q2: What is the structural basis for the observed tyrosinase inhibitory activity of this compound derivative 4d?

A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.